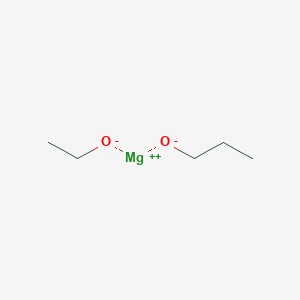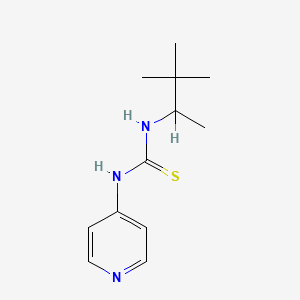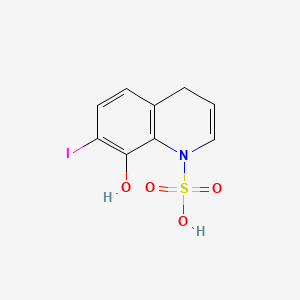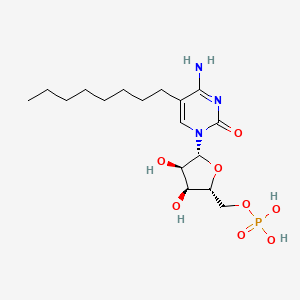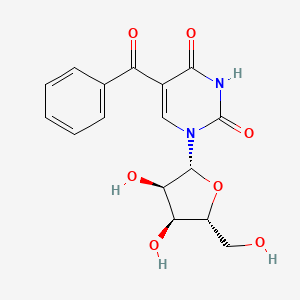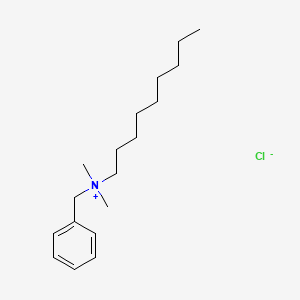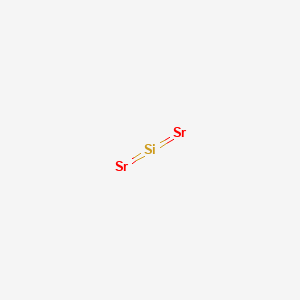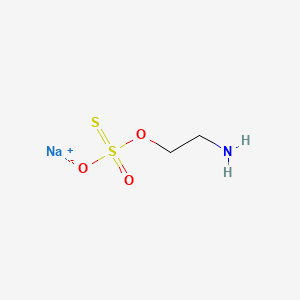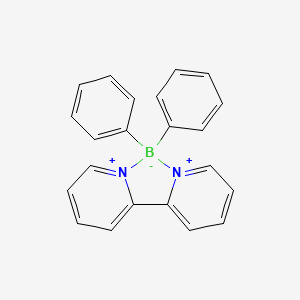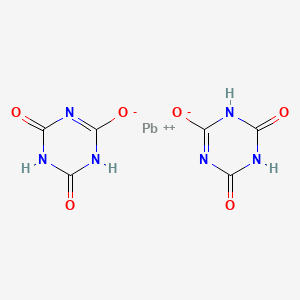
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt: is a chemical compound that belongs to the triazine family It is known for its unique structure, which includes a triazine ring with three carbonyl groups and a lead ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt can be synthesized through several methods. One common approach involves the reaction of cyanuric acid with lead acetate under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the lead salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where cyanuric acid and lead acetate are combined in a continuous process. The reaction mixture is then filtered to remove any impurities, and the resulting product is dried and purified for further use.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and other by-products.
Reduction: Reduction reactions can convert the lead ion to a lower oxidation state.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under mild conditions.
Major Products:
Oxidation: Lead oxide and triazine derivatives.
Reduction: Reduced lead species and modified triazine compounds.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other triazine-based compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt involves its interaction with various molecular targets. The lead ion can bind to proteins and enzymes, altering their function and leading to various biological effects. The triazine ring can also interact with nucleic acids and other biomolecules, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Triazine-2,4,6-trithiol trisodium salt
- 1,3,5-Triazine-2,4,6-triol
- 1,3,5-Triazine-2,4,6-trithione
Comparison: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt is unique due to the presence of the lead ion, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, it has a higher affinity for binding to proteins and enzymes, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54554-36-8 |
|---|---|
Molekularformel |
C6H4N6O6Pb |
Molekulargewicht |
463 g/mol |
IUPAC-Name |
4,6-dioxo-1H-1,3,5-triazin-2-olate;lead(2+) |
InChI |
InChI=1S/2C3H3N3O3.Pb/c2*7-1-4-2(8)6-3(9)5-1;/h2*(H3,4,5,6,7,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
AWXPIWMPNRDWLD-UHFFFAOYSA-L |
Kanonische SMILES |
C1(=O)NC(=NC(=O)N1)[O-].C1(=O)NC(=NC(=O)N1)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



